3-(Dimethylamino)propanenitrile hydrochloride

Übersicht

Beschreibung

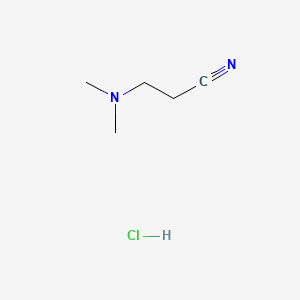

3-(Dimethylamino)propanenitrile hydrochloride is an organic compound with the molecular formula C5H10N2·HCl. It is a derivative of propanenitrile, where the nitrile group is attached to a three-carbon chain, and a dimethylamino group is attached to the second carbon. This compound is commonly used in organic synthesis and various chemical reactions due to its unique structure and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(Dimethylamino)propanenitrile hydrochloride can be synthesized through the reaction of dimethylamine with acrylonitrile. The process involves adding acrylonitrile to a solution of dimethylamine under ice-cooling conditions. The mixture is then heated, and the product is collected through absorption and fractional distillation .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)propanenitrile hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Addition Reactions: The nitrile group can participate in addition reactions with electrophiles.

Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and strong bases.

Addition Reactions: Electrophiles such as acids and alkylating agents are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products Formed

Substitution Reactions: Products include various substituted amines.

Addition Reactions: Products include nitrile adducts.

Reduction Reactions: Products include primary amines

Wissenschaftliche Forschungsanwendungen

3-(Dimethylamino)propanenitrile hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the synthesis of biologically active compounds and as a building block for pharmaceuticals.

Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)propanenitrile hydrochloride involves its reactivity with various chemical species. The dimethylamino group can act as a nucleophile, participating in substitution and addition reactions. The nitrile group can undergo reduction to form primary amines, which can further react with other compounds. The molecular targets and pathways involved depend on the specific reactions and applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(Dimethylamino)propionitrile

- 3-(N,N-Dimethylamino)propionitrile

- Dimethylaminopropionitrile

- 3-Dimethylaminopropanonitrile

Uniqueness

3-(Dimethylamino)propanenitrile hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base counterparts. This makes it more suitable for certain applications in organic synthesis and industrial processes .

Biologische Aktivität

3-(Dimethylamino)propanenitrile hydrochloride, often referred to as DMAP.HCl, is an organic compound with a molecular formula of CHClN and a molecular weight of 134.61 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of neurology and urology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound features a propanenitrile backbone with a dimethylamino group at the third carbon position, which contributes to its unique reactivity and biological properties. The hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications.

| Property | Details |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 134.61 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

Biological Activity

Research indicates that DMAP.HCl exhibits significant biological activity that may influence various physiological functions. Key areas of interest include:

- Neurological Effects : Studies suggest that DMAP.HCl interacts with neurotransmitter systems, potentially modulating neurological pathways. Its action may be linked to enhancing cholinergic signaling by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.

- Urological Applications : Preliminary studies indicate that DMAP.HCl may have implications for urological health, although the specific mechanisms and therapeutic potentials remain under investigation.

The precise mechanism of action for DMAP.HCl is not fully elucidated; however, it is believed to involve:

- Enzyme Interaction : DMAP.HCl may act as a catalyst in biochemical reactions by enhancing the electrophilicity of coupling agents, facilitating their interaction with nucleophilic groups on proteins.

- Cell Signaling Modulation : The compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and differentiation.

Case Studies and Research Findings

Several studies have explored the biological activity of DMAP.HCl:

- Neuroprotective Effects : In vitro studies demonstrated that low doses of DMAP.HCl could exert neuroprotective effects and exhibit anti-inflammatory properties. These findings suggest potential applications in neurodegenerative diseases.

- Toxicological Assessments : Research has indicated that higher concentrations of DMAP.HCl can lead to cytotoxic effects in certain cellular models. A dose-dependent relationship was observed where lower doses were beneficial while higher doses resulted in detrimental effects .

- Animal Model Studies : In animal models, DMAP.HCl has shown varying effects based on dosage. Low doses were associated with protective effects against neuronal damage, whereas high doses raised concerns regarding toxicity and adverse reactions .

Future Directions

Further research is essential to fully understand the biological mechanisms underlying the activity of this compound. Future studies should focus on:

- Detailed Mechanistic Studies : Investigating the specific pathways through which DMAP.HCl exerts its effects on neurotransmitter systems.

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of DMAP.HCl in therapeutic settings.

- Comparative Studies : Exploring the biological activity of structurally similar compounds to identify unique properties and potential applications.

Eigenschaften

IUPAC Name |

3-(dimethylamino)propanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-7(2)5-3-4-6;/h3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYYGUQECNRTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044321 | |

| Record name | Dimethylaminopropionitrile HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18076-02-3 | |

| Record name | Dimethylaminopropionitrile hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018076023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylaminopropionitrile HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLAMINOPROPIONITRILE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF2L53ZK2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.